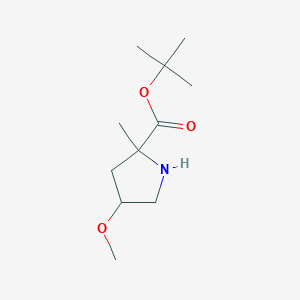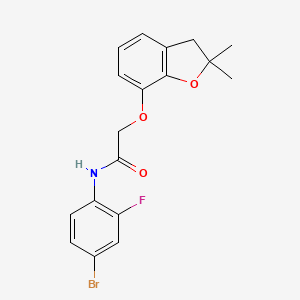![molecular formula C17H25N5O2 B2607777 N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1904226-54-5](/img/structure/B2607777.png)
N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide: is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a morpholine ring, and a pyrrolopyrimidine core
Applications De Recherche Scientifique
N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a valuable candidate for the development of anticancer drugs. It can inhibit the activity of specific kinases involved in cancer cell proliferation and survival.
Biological Research: The compound can be used as a tool to study cellular signaling pathways and molecular mechanisms. It can help elucidate the role of specific kinases and other proteins in various biological processes.
Pharmaceuticals: Due to its potential therapeutic properties, the compound can be explored for the development of new pharmaceutical agents. It may have applications in the treatment of cancer, inflammatory diseases, and other medical conditions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules.
Mécanisme D'action
Target of Action
The primary targets of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound: exerts its effect by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The compound’s action affects the PI3K/Akt signaling pathway , a critical pathway in many cellular processes, including cell growth and survival . By inhibiting protein kinases, This compound can disrupt this pathway, leading to downstream effects such as altered cell growth and metabolism .
Pharmacokinetics
The ADME properties of This compound The compound’s effectiveness against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of protein kinases and disruption of the PI3K/Akt signaling pathway . This can lead to changes in cell growth and metabolism, potentially making the compound useful in contexts such as cancer treatment .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a suitable halogenated precursor with morpholine under basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction. This step requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Pyrrolopyrimidine Derivatives: These compounds share the pyrrolopyrimidine core structure and may have similar biological activities. the presence of different substituents can lead to variations in their potency and selectivity.
Morpholine-Containing Compounds: Compounds with a morpholine ring may have similar chemical properties and reactivity. The combination of the morpholine ring with other functional groups can lead to unique biological activities.
Cyclohexyl-Substituted Compounds: The presence of a cyclohexyl group can influence the compound’s lipophilicity and membrane permeability. This can affect its pharmacokinetic properties and overall efficacy.
Propriétés
IUPAC Name |
N-cyclohexyl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-17(19-14-4-2-1-3-5-14)22-11-13-10-18-16(20-15(13)12-22)21-6-8-24-9-7-21/h10,14H,1-9,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLRINLECGUTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2607701.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2607703.png)

![(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2607707.png)
![2-[Ethyl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]amino]acetic acid;hydrochloride](/img/structure/B2607708.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2607710.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)
![5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2607714.png)


